molecular formula C12H16N2O2 B14451728 Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate CAS No. 73646-99-8

Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate

Cat. No.: B14451728
CAS No.: 73646-99-8
M. Wt: 220.27 g/mol
InChI Key: SQOXEQXAKWZILO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 3-methylphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol and methanol, and catalysts such as sulfuric acid or sodium hydroxide may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl benzoate: Another ester with a floral fragrance, used in perfumes and flavorings.

    Isopropyl butyrate: An ester with a fruity odor, used in food flavorings and fragrances.

Uniqueness

Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrazinylidene moiety differentiates it from other esters, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

73646-99-8

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 2-[(3-methylphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C12H16N2O2/c1-4-16-12(15)10(3)13-14-11-7-5-6-9(2)8-11/h5-8,14H,4H2,1-3H3

InChI Key

SQOXEQXAKWZILO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1)C)C

Origin of Product

United States

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